molecular formula C11H17NO3 B3164260 Ethyl (1-isocyanatocyclohexyl)acetate CAS No. 890095-51-9

Ethyl (1-isocyanatocyclohexyl)acetate

Cat. No.: B3164260
CAS No.: 890095-51-9
M. Wt: 211.26 g/mol
InChI Key: BPIXVGKUMJMXFT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require temperature control to optimize yield and purity.

Industrial Production Methods

While specific industrial production methods for ethyl (1-isocyanatocyclohexyl)acetate are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of larger reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and high yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl (1-isocyanatocyclohexyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

Ethyl (1-isocyanatocyclohexyl)acetate has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl (1-isocyanatocyclohexyl)acetate involves its interaction with specific molecular targets and pathways. The isocyanate group can react with nucleophilic sites in proteins and other biomolecules, potentially altering their function and activity. This reactivity underlies its biological effects and potential therapeutic applications .

Comparison with Similar Compounds

Ethyl (1-isocyanatocyclohexyl)acetate can be compared with other similar compounds, such as:

  • Ethyl cyclohexylcarbamate
  • Ethyl cyclohexylacetate
  • Cyclohexyl isocyanate

These compounds share structural similarities but differ in their functional groups and reactivity.

Properties

IUPAC Name

ethyl 2-(1-isocyanatocyclohexyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-2-15-10(14)8-11(12-9-13)6-4-3-5-7-11/h2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPIXVGKUMJMXFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(CCCCC1)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301290160
Record name Ethyl 1-isocyanatocyclohexaneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301290160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890095-51-9
Record name Ethyl 1-isocyanatocyclohexaneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890095-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-isocyanatocyclohexaneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301290160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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